molecular formula C11H16ClNO2 B037757 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine CAS No. 117977-20-5

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Cat. No.: B037757
CAS No.: 117977-20-5
M. Wt: 229.7 g/mol
InChI Key: XPYNCLYLFSMFQE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with chloromethyl, methoxypropoxy, and methyl groups

Preparation Methods

The synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine typically involves multiple steps. One common method includes the reaction of 2-chloromethylpyridine with 3-methoxypropyl bromide under basic conditions to introduce the methoxypropoxy group. The reaction conditions often require the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of aldehydes or carboxylic acids.

    Hydrolysis: The methoxypropoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The methoxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2/h4-5H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYNCLYLFSMFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452642
Record name 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117977-20-5
Record name 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117977-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (5.0 g (23.7 mmol)) was dissolved in ethyl acetate (40 ml), and thionyl chloride (4.23 g (35.6 mmol)) was added dropwise into the solution in a temperature that did not exceed 25° C. Stirring was carried out at room temperature, and then after it had been confirmed by TLC that the starting material had disappeared, vacuum concentration was carried out, thus obtaining 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine (6.14 g (yield: 97.4%)).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixed solution of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (12.02 g (56.9 mmol)) and toluene (96.0 ml) was added dropwise thionyl chloride (8.11 g (68.2 mmol)), so that the internal temperature did not exceed 25° C., which was stirred for about 90 minutes at room temperature. Ethanol (24.0 ml) was added to this mixed solution to obtain a 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine solution.
Quantity
12.02 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the role of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine in the synthesis of Rabeprazole sodium?

A1: 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine serves as a crucial building block in the synthesis of Rabeprazole sodium []. It reacts with 2-mercapto-1H-benzimidazole through a condensation reaction, followed by oxidation with sodium hypochlorite and salt formation, ultimately yielding Rabeprazole sodium. This synthetic route highlights the compound's importance in producing this commercially significant antiulcer medication.

Q2: Can you describe the synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine as detailed in the research?

A2: The synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine involves a multi-step process []. It begins with 4-chloro-2,3-dimethylpyridine N-oxide reacting with 3-methoxypropanol and sodium to yield 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide. This compound then undergoes a series of reactions including acetylation, hydrolysis, and halogenation to finally produce 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine. This final product is then used in the synthesis of Rabeprazole sodium.

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